molecular formula C8H13N3O2 B6344446 4-Nitro-1-(pentan-2-yl)-1H-pyrazole CAS No. 1240577-56-3

4-Nitro-1-(pentan-2-yl)-1H-pyrazole

Cat. No. B6344446
CAS RN: 1240577-56-3
M. Wt: 183.21 g/mol
InChI Key: WYQQYZLVSOSLDE-UHFFFAOYSA-N
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Description

4-Nitro-1-(pentan-2-yl)-1H-pyrazole, also known as NPP, is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a five-membered heterocyclic compound composed of a nitrogen atom, four carbon atoms, and one oxygen atom. NPP is an important intermediate for the synthesis of various compounds and is used in the preparation of various pharmaceuticals, agrochemicals, and dyes. NPP has also been used in the synthesis of a variety of metal complexes, in the synthesis of polymers, and in the preparation of catalysts.

Scientific Research Applications

Antibacterial and Antifungal Activity

4-Nitro-1-(pentan-2-yl)-1H-pyrazole has been investigated for its antimicrobial potential. Studies have explored its efficacy against both bacterial and fungal pathogens. Researchers have tested its inhibitory effects on various strains, shedding light on its potential as a novel antimicrobial agent .

Anticancer Properties

The compound’s cytotoxic activity against human cancer cell lines has drawn attention. It displays variable antiproliferative effects, making it a candidate for further investigation in cancer therapy. Researchers are exploring its mechanisms of action and potential as an adjunct to existing treatments .

Anti-Inflammatory Applications

Inflammation plays a crucial role in various diseases. Some studies suggest that 4-Nitro-1-(pentan-2-yl)-1H-pyrazole may possess anti-inflammatory properties. Researchers are investigating its impact on inflammatory pathways and potential use in managing inflammatory conditions .

Tuberculosis Drug Development

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), poses a global health challenge. Computational techniques, including structure-based drug design, have led to the discovery of new anti-TB drugs. Researchers have explored the potential of this compound to inhibit essential proteins in M. tuberculosis, paving the way for future chemotherapeutic development .

Quantum Computing and Drug Design

Emerging technologies like quantum computing hold promise for accelerating drug discovery. Researchers are exploring how 4-Nitro-1-(pentan-2-yl)-1H-pyrazole interacts with biological targets using quantum simulations. These insights aid in optimizing drug candidates .

Machine Learning and Predictive Models

Machine learning algorithms can predict a compound’s biological activity. Researchers have used computational models to assess the compound’s pharmacological properties, including toxicity, bioavailability, and binding affinity. Such predictions guide further experimental studies .

properties

IUPAC Name

4-nitro-1-pentan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-4-7(2)10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQQYZLVSOSLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-(pentan-2-yl)-1H-pyrazole

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